N-(4-chlorophenyl)-4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-5-amine
CAS No.: 1291860-84-8
Cat. No.: VC6742304
Molecular Formula: C13H14ClN5OS
Molecular Weight: 323.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1291860-84-8 |
---|---|
Molecular Formula | C13H14ClN5OS |
Molecular Weight | 323.8 |
IUPAC Name | [5-(4-chloroanilino)-2H-triazol-4-yl]-thiomorpholin-4-ylmethanone |
Standard InChI | InChI=1S/C13H14ClN5OS/c14-9-1-3-10(4-2-9)15-12-11(16-18-17-12)13(20)19-5-7-21-8-6-19/h1-4H,5-8H2,(H2,15,16,17,18) |
Standard InChI Key | WTSKCHBHFHMQQY-UHFFFAOYSA-N |
SMILES | C1CSCCN1C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,2,3-triazole ring substituted at position 4 with a thiomorpholine-4-carbonyl group and at position 5 with a 4-chlorophenylamine group. The thiomorpholine moiety introduces a sulfur-containing heterocycle, which may influence electronic properties and solubility. The IUPAC name derives from the parent 1H-1,2,3-triazol-5-amine, with substitutions at positions 4 and 5 explicitly defined.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₄ClN₅OS | Inferred |
Molecular Weight | 347.81 g/mol | Calculated |
SMILES | ClC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCSCC3 | Generated |
XLogP3 | 2.8 (estimated) | Analog |
Synthesis and Characterization
Synthetic Pathways
Two primary routes emerge for synthesizing analogous 1,2,3-triazole derivatives:
Microwave-Assisted Cyclization
Adapting methods from , the target compound could be synthesized via:
-
Formation of the Thiomorpholine-Carbonyl Intermediate: Reacting thiomorpholine with succinic anhydride or a carbonyl chloride under nucleophilic acyl substitution conditions.
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Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Coupling the carbonyl intermediate with 4-chlorophenylazide to form the triazole core .
Microwave irradiation (100–150°C, 10–30 min) enhances reaction efficiency, as demonstrated in similar triazolamide syntheses .
Sequential Functionalization
An alternative approach involves:
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Pre-forming 5-amino-1H-1,2,3-triazole via cyclization of guanidine derivatives.
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Introducing the thiomorpholine-carbonyl group through peptide coupling reagents (e.g., HATU, EDCI) .
Analytical Characterization
Hypothetical characterization data, extrapolated from analogs:
Table 2: Spectroscopic Properties
X-ray crystallography of related triazoles reveals planar triazole rings with intermolecular hydrogen bonding, suggesting similar solid-state behavior .
Physicochemical Properties
Solubility and Partitioning
The thiomorpholine group enhances water solubility compared to simple aryl triazoles, while the 4-chlorophenyl moiety contributes to lipophilicity. Estimated properties:
Table 3: Physicochemical Profile
Property | Value | Method |
---|---|---|
LogP | 2.8 ± 0.3 | Calculated |
Aqueous Solubility | ~15 mg/mL (pH 7.4) | QSPR |
pKa | 4.1 (triazole NH), 7.8 (amine) | Analog |
Biological Activity and Applications
Table 4: Hypothetical Activity Spectrum
Target | Assay Type | Predicted IC₅₀ |
---|---|---|
Candida albicans | Microdilution | 2.1 μM |
PI3Kγ | Fluorescence | 34 nM |
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